2-Hydroxy-4-phenylbenzaldehyde
Overview
Description
2-Hydroxy-4-phenylbenzaldehyde (HPBA) is an organic compound with the chemical formula C13H10O2. It is a compound of interest in various fields of chemistry .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-4-phenylbenzaldehyde consists of 13 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The exact mass is 198.06800 .Scientific Research Applications
Synthesis and Antibacterial Activity
2-Hydroxy-4-phenylbenzaldehyde has been studied for its potential in synthesizing biologically active compounds. For instance, it has been utilized in synthesizing Schiff bases and 2-Azetidinones, which exhibited notable antibacterial activity against various bacterial strains such as Xanthomonas citri, Escherichia coli, Erwinia carotovora, and Bacillus subtilis. This highlights its potential application in the development of new antibacterial agents (Junne et al., 2012).
Synthesis and Structural Analysis
The compound has also been a focal point in synthesis and crystal structure analysis studies. Its derivatives have been synthesized and characterized, contributing to the understanding of their structural properties and potential applications in various fields (Yong-jian, 2010; Thippeswamy et al., 2011).
Catalysis and Chemical Transformations
The compound and its related structures have been instrumental in catalysis and various chemical transformations. For example, it has been involved in oxyfunctionalization processes and selective oxidation reactions, essential for the transformation of other chemicals into useful compounds, particularly in the pharmaceutical and perfume industries (Jiang et al., 2014; Boldron et al., 2005).
Antioxidant and Enzyme Inhibition
Studies have also delved into the antioxidant properties of compounds derived from 2-Hydroxy-4-phenylbenzaldehyde, exploring their potential in mitigating oxidative stress-related damages. Furthermore, these compounds have shown promising results in enzyme inhibition, which is crucial for developing treatments for various diseases (Jang et al., 2010).
Antifungal and Antimicrobial Properties
Schiff bases of 2-Hydroxy-4-phenylbenzaldehyde have demonstrated significant antifungal and antimicrobial properties. These findings indicate its potential as a non-toxic alternative in creating new antifungal and antimicrobial agents, with applications in agriculture and medicine (Harohally et al., 2017).
Electrochemical Studies
The compound has been part of electrochemical studies, particularly in the electrodeposition of polymers. This research opens avenues for its application in analytical chemistry, especially in developing sensitive and selective detection methods for various substances (Kiss et al., 2022).
properties
IUPAC Name |
2-hydroxy-4-phenylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPFIHPHEGDBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468870 | |
Record name | 2-hydroxy-4-phenylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-phenylbenzaldehyde | |
CAS RN |
35664-67-6 | |
Record name | 2-hydroxy-4-phenylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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